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Compound of Interest

Compound Name: TAK-960 hydrochloride

Cat. No.: B560032 Get Quote

Introduction

TAK-960 is a novel, potent, and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator

of mitotic progression.[1][2][3] PLK1 is a serine/threonine protein kinase that is frequently

overexpressed in various human cancers, making it an attractive target for anticancer therapy.

[3][4] TAK-960 has demonstrated broad-spectrum preclinical antitumor activity in multiple

cancer cell lines and xenograft models.[3][5][6] Consistent with its mechanism of action,

treatment with TAK-960 leads to a G2/M phase cell cycle arrest, the formation of aberrant

mitotic spindles, and ultimately, inhibition of cell proliferation.[1][2][3][7] These application notes

provide detailed information on the solubility of TAK-960 hydrochloride in DMSO, protocols for

its use in common in vitro assays, and diagrams to illustrate its mechanism and experimental

workflows.

Data Presentation: Solubility in DMSO
The solubility of TAK-960 and its hydrochloride salts in Dimethyl Sulfoxide (DMSO) can vary

based on the specific salt form and experimental conditions. It is crucial to use fresh,

anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly

reduce the compound's solubility.[5][7]
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Compound
Form

Concentration
(mg/mL)

Molar
Concentration
(mM)

Conditions /
Notes

Source

TAK-960 13 mg/mL 23.14 mM

Use fresh

DMSO; moisture

reduces

solubility.

[5]

TAK-960 16.67 mg/mL 29.68 mM

Requires

sonication and

warming to 60°C.

[6]

TAK-960

dihydrochloride
3.23 mg/mL 5.09 mM

Use newly

opened DMSO;

requires

sonication.

[7]

TAK-960

dihydrochloride
≥ 98.57 mg/mL 155.35 mM

No specific

conditions

mentioned.

[8]

Note: The significant variation in reported solubility for the dihydrochloride salt may be due to

different experimental methodologies or product formulations. Researchers should perform

small-scale solubility tests before preparing large-volume stock solutions.

Application Notes
Mechanism of Action

TAK-960 is an ATP-competitive inhibitor of PLK1.[1][4] PLK1 plays a critical role in several

stages of mitosis, including centrosome maturation, spindle assembly, chromosome

segregation, and cytokinesis. By inhibiting PLK1, TAK-960 disrupts these processes, leading to

mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[2][3] A key

pharmacodynamic biomarker of TAK-960 activity is the increased phosphorylation of histone

H3 (pHH3), which is indicative of mitotic arrest.[3][5]
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In Vitro: TAK-960 has been shown to inhibit the proliferation of a wide range of human

cancer cell lines, with EC50 values typically in the low nanomolar range (8.4 to 46.9 nM).[3]

[5] Its effectiveness appears to be independent of TP53 or KRAS mutation status and MDR1

expression.[3][5] Common in vitro applications include cell viability assays, cell cycle

analysis, and kinase activity assays.[5][8]

In Vivo: Orally administered TAK-960 has demonstrated significant antitumor efficacy in

various tumor xenograft models, including those resistant to other chemotherapeutic agents.

[3][5] It has been shown to inhibit tumor growth and increase survival in models of colorectal

cancer and leukemia.[4][5][8]
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Caption: PLK1 signaling pathway and TAK-960 inhibition.

Experimental Protocols
Protocol 1: Preparation of a 10 mM TAK-960 Hydrochloride Stock Solution in DMSO
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This protocol describes the preparation of a concentrated stock solution for use in in vitro

experiments.

Materials:

TAK-960 hydrochloride (powder)

Anhydrous Dimethyl Sulfoxide (DMSO), new or properly stored bottle

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

Calibrated analytical balance

Vortex mixer

Water bath or heat block (optional, set to 37-60°C)

Sonicator (optional)

Procedure:

1. Equilibrate the TAK-960 hydrochloride vial to room temperature before opening to

prevent condensation.

2. Calculate the required mass of TAK-960 hydrochloride for the desired volume of 10 mM

stock solution. (Molecular Weight of TAK-960 base is 561.60 g/mol ; use the specific

molecular weight for the hydrochloride salt provided by the manufacturer).

3. Weigh the calculated amount of TAK-960 hydrochloride powder and place it into a sterile

polypropylene tube.

4. Add the required volume of anhydrous DMSO to the tube. For example, to make 1 mL of a

10 mM solution from TAK-960 (MW: 561.60), add 1 mL of DMSO to 5.616 mg of the

compound.

5. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b560032?utm_src=pdf-body
https://www.benchchem.com/product/b560032?utm_src=pdf-body
https://www.benchchem.com/product/b560032?utm_src=pdf-body
https://www.benchchem.com/product/b560032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. If the compound does not fully dissolve, use a sonicator for 5-10 minutes.[7] Gentle

warming in a water bath (up to 60°C) can also be applied to aid solubility.[6]

7. Visually inspect the solution to ensure it is clear and free of precipitates.

8. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

9. Store the stock solution aliquots at -20°C for short-term (1 month) or -80°C for long-term (6

months) storage.[7]
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Caption: Workflow for preparing TAK-960 stock solution.

Protocol 2: In Vitro Cell Proliferation Assay (CellTiter-Glo®)
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This protocol assesses the effect of TAK-960 on the viability of cancer cell lines.

Materials:

Cancer cell lines of interest (e.g., HT-29 colorectal cancer cells)[5]

Appropriate cell culture medium with 10% Fetal Bovine Serum (FBS)

Sterile, white-walled 96-well plates suitable for luminescence assays

TAK-960 hydrochloride stock solution (10 mM in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay kit

Multichannel pipette

Luminometer

Procedure:

1. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000 - 30,000

cells/well) in 100 µL of culture medium.[5][8]

2. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

3. Prepare serial dilutions of TAK-960 in culture medium from the 10 mM DMSO stock.

Ensure the final DMSO concentration in all wells (including vehicle control) is constant and

non-toxic (typically ≤ 0.1%).

4. Remove the medium from the wells and add 100 µL of the medium containing the various

concentrations of TAK-960 (e.g., 2-1000 nM) or vehicle control (medium with DMSO).[5][7]

5. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5][6]

6. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

7. Add 100 µL of CellTiter-Glo® reagent to each well.

8. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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9. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

10. Measure the luminescence using a luminometer.

11. Calculate the percentage of cell viability relative to the vehicle control and determine the

EC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of TAK-960 on cell cycle distribution.

Materials:

Cancer cell lines cultured in 6-well plates

TAK-960 hydrochloride stock solution

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

70% ice-cold ethanol

Propidium Iodide (PI) staining solution with RNase A

Flow cytometer

Procedure:

1. Seed cells in 6-well plates and allow them to attach overnight.

2. Treat the cells with various concentrations of TAK-960 or vehicle control for 24-48 hours.

[2]

3. Harvest the cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5

minutes).

4. Wash the cell pellet once with cold PBS.
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5. Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently

vortexing.

6. Incubate the cells for at least 2 hours at -20°C (or overnight).

7. Centrifuge the fixed cells and wash once with PBS.

8. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 15-30 minutes

at room temperature in the dark.

9. Analyze the samples on a flow cytometer to determine the percentage of cells in the G1,

S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is

expected following TAK-960 treatment.[3][7]

Caption: Experimental workflow for in vitro analysis of TAK-960.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: TAK-960
Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560032#tak-960-hydrochloride-solubility-in-dmso]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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